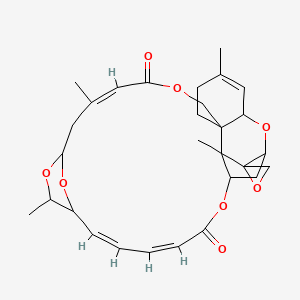

Roridin H

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Roridin H is a macrocyclic trichothecene, a type of mycotoxin produced by various fungi, including species of Myrothecium. These compounds are known for their potent biological activities, including cytotoxicity and antimicrobial properties . This compound is also referred to as Verrucarin H and is recognized for its complex molecular structure and significant bioactivity .

準備方法

Synthetic Routes and Reaction Conditions

Roridin H is typically isolated from fungal species such as Myrothecium roridum and Myrothecium verrucaria . The isolation process involves culturing the fungi under specific conditions and extracting the compound using organic solvents. The structure of this compound is confirmed through spectral data analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods

the general approach involves large-scale fermentation of the producing fungi, followed by extraction and purification processes .

化学反応の分析

Types of Reactions

Roridin H undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of functional groups such as epoxides and hydroxyl groups in its structure .

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

科学的研究の応用

Pharmacological Applications

Roridin H has garnered interest for its cytotoxic properties against various cancer cell lines. Research indicates that this compound exhibits significant cytotoxicity with IC50 values in the low micromolar range against murine leukemia cells (L1210) and human cancer cell lines such as MCF-7 and HeLa .

Table 1: Cytotoxicity of this compound Against Various Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| Murine L1210 | 0.45 |

| MCF-7 | Not specified |

| HeLa | Not specified |

| A431 | Increased cytotoxicity with hydroxylation |

The compound's mechanism of action involves the disruption of cellular processes, leading to apoptosis in sensitive cell types. Specifically, studies have shown that this compound can induce apoptosis in olfactory sensory neurons, contributing to neurotoxicity observed in animal models .

Toxicological Insights

This compound is classified among trichothecene mycotoxins, which are known for their potent toxicity to humans and animals. They can affect respiratory health and have been linked to conditions such as "sick building syndrome" due to their presence in moldy environments . The toxicity is primarily attributed to their ability to inhibit protein synthesis and induce cellular stress responses.

Mechanisms of Toxicity

- Inhibition of Protein Synthesis : this compound binds to ribosomal RNA, inhibiting translation and disrupting cellular metabolism.

- Induction of Apoptosis : The compound activates pro-apoptotic pathways, leading to programmed cell death in affected tissues.

- Inflammatory Responses : Exposure triggers inflammatory cytokine production, exacerbating tissue damage and contributing to symptoms associated with mold exposure .

Agricultural Applications

In agricultural contexts, this compound's effects on plant health have been studied. It has been shown to impact plant growth negatively when applied at certain concentrations. For instance, experiments demonstrated that this compound application resulted in significant reductions in elongation growth of treated plants like hemp sesbania .

Table 2: Effects of this compound on Plant Growth

| Treatment Concentration (ppb) | Elongation (mm) |

|---|---|

| Control | 0 |

| 1 | 0.9 |

| 10 | 12.1 |

| 100 | 22.3 |

These findings suggest that while this compound can be detrimental to plant health, it may also serve as a tool for studying plant responses to mycotoxins.

Immunomodulatory Effects

Recent studies have indicated that this compound possesses immunomodulatory properties. It can influence macrophage functions and alter immune responses, which could have implications for developing therapies targeting immune-related conditions .

Case Studies

Several case studies have documented the effects of this compound in both laboratory settings and field applications:

- Case Study 1 : In a laboratory setting, this compound was administered intranasally to mice, resulting in significant neurotoxic effects characterized by atrophy of olfactory structures and increased inflammatory markers .

- Case Study 2 : Field studies examining the impact of trichothecenes on crops revealed that this compound could lead to reduced yields due to its phytotoxic effects on various plant species .

作用機序

Roridin H exerts its effects primarily by inhibiting protein synthesis . It binds to the ribosome and disrupts the elongation phase of translation, leading to cell death. The compound also induces the production of reactive oxygen species (ROS), which further contributes to its cytotoxicity . The molecular targets include the ribosomal peptidyl transferase center and various signaling pathways involved in cell survival and apoptosis .

類似化合物との比較

Roridin H is part of a larger family of macrocyclic trichothecenes, which includes compounds like Roridin A, Roridin E, and Verrucarin A . Compared to these similar compounds, this compound is unique due to its specific structural features, such as the presence of an epoxide ring and multiple hydroxyl groups . These structural differences contribute to its distinct biological activities and potency.

List of Similar Compounds

- Roridin A

- Roridin E

- Verrucarin A

- Verrucarin J

- 12-Hydroxyroridin E

- Roridin Q

- 2,3-Deoxyroritoxin D

This compound stands out among these compounds due to its specific molecular configuration and the resulting bioactivity, making it a valuable subject of study in various scientific fields.

特性

分子式 |

C29H36O8 |

|---|---|

分子量 |

512.6 g/mol |

IUPAC名 |

(12Z,19E,21Z)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione |

InChI |

InChI=1S/C29H36O8/c1-17-9-10-28-15-32-25(31)12-18(2)13-26-34-19(3)20(35-26)7-5-6-8-24(30)37-21-14-23(36-22(28)11-17)29(16-33-29)27(21,28)4/h5-8,11-12,19-23,26H,9-10,13-16H2,1-4H3/b7-5+,8-6-,18-12- |

InChIキー |

IWFOIUWPNYEUAI-DEBSQDJHSA-N |

異性体SMILES |

CC1C2/C=C/C=C\C(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)/C=C(\CC(O1)O2)/C)C)CO5 |

正規SMILES |

CC1C2C=CC=CC(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(CC(O1)O2)C)C)CO5 |

同義語 |

roridin H |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。